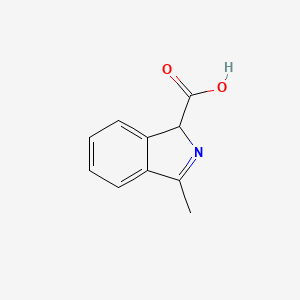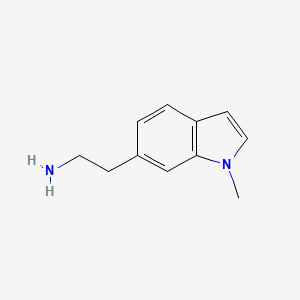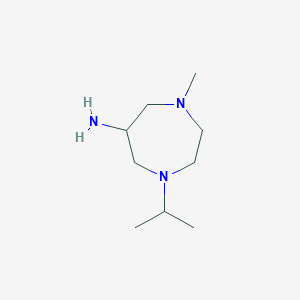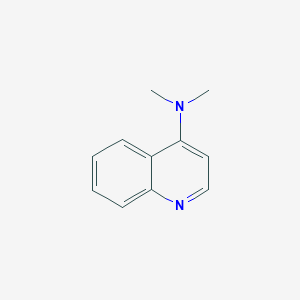
5-Isopropyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound that features a quinoline core structure. This compound is part of the broader class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with isopropyl alcohol in the presence of a strong acid such as sulfuric acid . The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the alkylation process.
Another approach involves the use of multicomponent reactions, where 1,2,3,4-tetrahydroquinoline is functionalized at the C(1) position using various nucleophiles and oxidants . These reactions often employ transition metal catalysts and co-oxidants like hydrogen peroxide or tert-butyl hydroperoxide to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of environmentally friendly catalysts and reagents is also emphasized to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
5-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the isopropyl group.
科学的研究の応用
5-Isopropyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
作用機序
The mechanism of action of 5-Isopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and neuroprotective actions .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities and applications.
1,2,3,4-Tetrahydroquinoline: The parent compound without the isopropyl group, used in similar research and industrial applications.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
The presence of the isopropyl group at the 5-position of 5-Isopropyl-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
5-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3,5,7,9,13H,4,6,8H2,1-2H3 |
InChIキー |
WDKGVLYQCMFRAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C2CCCNC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)



![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)





![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
